molecular formula C8H6FNO4 B1587532 Methyl 2-fluoro-4-nitrobenzoate CAS No. 392-09-6

Methyl 2-fluoro-4-nitrobenzoate

Cat. No. B1587532
CAS RN: 392-09-6
M. Wt: 199.14 g/mol
InChI Key: KJCVCRCYCOWPFY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-nitrobenzoate is a fluorinated building block compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 .


Molecular Structure Analysis

The molecular structure of Methyl 2-fluoro-4-nitrobenzoate consists of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact 3D structure can be viewed using specialized software or online databases .


Physical And Chemical Properties Analysis

Methyl 2-fluoro-4-nitrobenzoate has a density of 1.4±0.1 g/cm3, a boiling point of 314.6±32.0 °C at 760 mmHg, and a flash point of 144.1±25.1 °C . It has a molar refractivity of 44.6±0.3 cm3, and its polar surface area is 72 Å2 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : Methyl 2-fluoro-4-nitrobenzoate is utilized in the synthesis of various chemical compounds. For example, Xu, Xu, and Zhu (2013) demonstrated its use in synthesizing 4-amino-2-fluoro-N-methyl-benzamide through a process involving oxidation, chlorination, amination, and hydrogenation (Xu, Xu, & Zhu, 2013).
  • Building Block in Solid-Phase Synthesis : Křupková et al. (2013) described the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block for solid-phase synthesis of various heterocyclic scaffolds, highlighting its versatility in the preparation of different nitrogenous cycles (Křupková et al., 2013).

Analytical Applications

  • Fluorescent Labeling in High-Performance Liquid Chromatography : Watanabe and Imai (1981) used 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, as a fluorescent labeling reagent in high-performance liquid chromatography for the sensitive detection of amino acids, demonstrating its application in analytical chemistry (Watanabe & Imai, 1981).

Pharmacological Research

  • Synthesis of Bioactive Compounds : The compound's derivatives play a role in pharmacological research. For instance, Wang et al. (2014) synthesized a fluorine-18-labeled analogue of bexarotene, a medication used for skin lymphoma, for PET imaging of the retinoid X receptor, highlighting its potential in medical imaging research (Wang et al., 2014).

Safety And Hazards

Methyl 2-fluoro-4-nitrobenzoate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with copious amounts of water and seek medical attention . In case of inhalation, move the person to fresh air and seek medical attention if symptoms persist .

properties

IUPAC Name

methyl 2-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCVCRCYCOWPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192441
Record name Methyl 2-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-nitrobenzoate

CAS RN

392-09-6
Record name Benzoic acid, 2-fluoro-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-09-6
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Record name Methyl 2-fluoro-4-nitrobenzoate
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Record name Methyl 2-fluoro-4-nitrobenzoate
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Record name Methyl 2-fluoro-4-nitrobenzoate
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Record name METHYL 2-FLUORO-4-NITROBENZOATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54H5WG7HG
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (5 ml) was added to a methanol (1300 ml) solution of 2-fluoro-4-nitrobenzoic acid (140 g), and heated under reflux for 48 hours. The solvent was evaporated away under reduced pressure, water was added to it, and the formed solid was taken out through filtration. After dried under reduced pressure, the entitled compound was obtained as a yellow solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-4-nitrobenzoic acid (1 g, 5.402 mmol) in MeOH was added H2SO4 (2.9 ml). The reaction mixture was refluxed overnight, and then cooled to room temperature and concentrated. The residue was diluted with EtOAc and washed with a saturated NaHCO3 solution. The organic layer was dried over MgSO4 and concentrated. The crude product was purified by column chromatography to afford the pure compound methyl 2-fluoro-4-nitrobenzoate (1.05 g, 98%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Soundararajan, MS Platz - The Journal of Organic Chemistry, 1990 - ACS Publications
The photochemistry of several polyfluorinated azide derivatizes of methyl benzoate havebeen studied in a variety of solvents. We have photolyzedmethyl 3-azido-6-fluorobenzoate, …
Number of citations: 124 pubs.acs.org
N Boechat, JH Clark - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
… g Along with 20% methyl 2-fluoro-4nitrobenzoate and 12% starting material. h Reaction carried out using …
Number of citations: 48 pubs.rsc.org
N Tomita, Y Hayashi, S Suzuki, Y Oomori… - Bioorganic & medicinal …, 2013 - Elsevier
… N-Methanesulfonylanthranilic acid esters 6–8 were prepared from commercially available methyl anthranilates 3 and 4, and methyl 2-fluoro-4-nitrobenzoate 5 in 31–78% yield. …
Number of citations: 58 www.sciencedirect.com
DL Hughes - Organic Process Research & Development, 2016 - ACS Publications
… This sequence starts with aza-indole 79, which is reacted with methyl 2-fluoro-4-nitrobenzoate (80) to afford ester 81, then directly hydrogenated to afford aniline intermediate 82. …
Number of citations: 45 pubs.acs.org
AV Dobrydnev… - European Journal of …, 2021 - Wiley Online Library
… 47 from N-methanesulfonylanthranilic acid esters 159 b–e, synthesized as usual from commercially available methyl anthranilates and methyl 2-fluoro-4-nitrobenzoate in good yields. …
K Takahashi, N Hashimoto, C Nakama… - Bioorganic & medicinal …, 2009 - Elsevier
The optimization of a series of benzimidazole glucokinase activators is described. We identified a novel and potent achiral benzimidazole derivative as an allosteric GK activator. This …
Number of citations: 54 www.sciencedirect.com
X Wu - 2008 - search.proquest.com
A series of nitroarylmethyl phosphoramide mustards was designed, synthesized and evaluated as nitroreductase-targeted prodrugs in gene-directed enzyme-prodrug therapy. Among …
Number of citations: 5 search.proquest.com
NJ Green, J Xiang, J Chen, L Chen, AM Davies… - Bioorganic & medicinal …, 2003 - Elsevier
The interaction of co-stimulatory molecules on T cells with B7 molecules on antigen presenting cells plays an important role in the activation of naive T cells. Consequently, agents that …
Number of citations: 51 www.sciencedirect.com
J Ann, HS Kim, SA Thorat, H Kim, HJ Ha… - Journal of medicinal …, 2019 - ACS Publications
Paradoxically, some TRPV1 agonists are, at the organismal level, both nonpungent and clinically useful as topical analgesics. Here, we describe the scaled-up synthesis and …
Number of citations: 27 pubs.acs.org
M Domanský - 2023 - dspace.cuni.cz
Charles University in Prague, Faculty of Pharmacy in Hradec Králové Supervisor: Assoc. Prof. PharmD. Jan Zitko, PhD. Consultant: Mgr. Marek Kerda Author: Miroslav Domanský Title of …
Number of citations: 0 dspace.cuni.cz

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